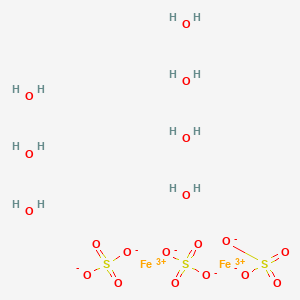

Ferric sulfate heptahydrate

Descripción general

Descripción

Ferric sulfate heptahydrate is a hydrate form of iron (2+) sulfate . It is used as a source of iron in the treatment of iron-deficiency anemia .

Synthesis Analysis

Ferric sulfate heptahydrate can be synthesized using Citrus Sinensis peels extract . Another method involves the use of Phoenix dactylifera extract as a reducing agent and iron sulfate heptahydrate as a substrate .Molecular Structure Analysis

The molecular formula of Ferric sulfate heptahydrate is Fe2H14O19S3 . It contains Fe+3 cations and SO4-2 anions, which form a crystalline salt with rhomboidal geometry .Chemical Reactions Analysis

The thermal decomposition of ferric sulfate heptahydrate was carried out in air under dynamic and isothermal conditions . The intermediate phases were identified by chemical analysis and an X-ray technique .Physical And Chemical Properties Analysis

Ferric sulfate heptahydrate has a molecular weight of 526.0 g/mol . It is a dark brown or yellow chemical agent with acidic properties .Aplicaciones Científicas De Investigación

Environmental Science

Ferric sulfate heptahydrate has attracted significant attention in environmental science . It is effective as a primary coagulant based on trivalent iron (Fe3+), excellent for drinking water production, wastewater treatment, phosphorus removal applications, struvite control, and sludge conditioning . It also helps in controlling the formation of hydrogen sulfide, thus preventing odor and corrosion .

Catalysis

This compound has been studied in the field of catalysis . Its high-temperature stability and unique chemical properties make it a potential candidate for various catalytic applications .

Electrochemistry

Ferric sulfate heptahydrate has been used in electrochemistry . For instance, it has been demonstrated to have reversible exchange capabilities for Li, making it excellent for energy storage applications .

Mineralogy and Soil Science

In mineralogy and soil science, ferric sulfate heptahydrate is known to form during the thermal decomposition of hydrates of Fe2+ sulfate . It is also used as a mineral supplement, providing a source of iron, and is applied to soils to relieve iron deficiency .

Industrial Applications

Ferric sulfate heptahydrate has several industrial applications. It is used as a precursor to prepare other iron compounds such as a lawn conditioner and a mordant for wool dyeing . It is also used in the manufacture of ink, including iron gall ink .

Chemical Research

In chemical research, the crystallization process of ferric sulfate hydrate from rich in Fe (III) sulfate waste solutions has been investigated . The study found that the crystallization process results in the formation of bulky sludge containing various phases .

Thermal Behavior Study

The thermal behavior and phase transformation of ferric sulfate heptahydrate have been studied . The compound is stable up to 450 °C and undergoes a phase transformation in the 450 < T < 550 °C range .

Reduction of Chromate in Cement

As a reducing agent, ferric sulfate heptahydrate participates in the reduction of chromate in cement . This application is particularly important in the construction industry, where chromate reduction is necessary to prevent allergic reactions caused by cement .

Mecanismo De Acción

Target of Action

Ferric sulfate heptahydrate primarily targets blood proteins . It is used in various fields such as dermatology and dentistry due to its hemostatic properties .

Mode of Action

Ferric sulfate heptahydrate interacts chemically with blood proteins, acting as a mechanic hemostatic agent used directly on damaged tissue . It is thought to present hemostatic properties by this interaction .

Biochemical Pathways

It is known that the compound plays a role in thecoagulation process . It is used as a coagulative and hemostatic agent, aiding in the cessation of bleeding .

Pharmacokinetics

It is known that the compound is used topically, directly on the site of action . This suggests that its Absorption, Distribution, Metabolism, and Excretion (ADME) properties may be less relevant than for compounds that are ingested or injected.

Result of Action

The primary result of ferric sulfate heptahydrate’s action is hemostasis , or the cessation of bleeding . It achieves this by interacting chemically with blood proteins . The administration of ferric sulfate as a dermatologic agent has shown delayed reepithelialization and dyspigmentation .

Action Environment

The action of ferric sulfate heptahydrate can be influenced by environmental factors. For instance, it has been reported that ferrous (Fe (II)) is readily oxidized and precipitated in alkaline conditions . .

Safety and Hazards

Propiedades

IUPAC Name |

iron(3+);trisulfate;heptahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Fe.3H2O4S.7H2O/c;;3*1-5(2,3)4;;;;;;;/h;;3*(H2,1,2,3,4);7*1H2/q2*+3;;;;;;;;;;/p-6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCMOUSLNOHBKY-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3].[Fe+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe2H14O19S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10028-22-5 (Parent) | |

| Record name | Ferric sulfate heptahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035139287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80188633 | |

| Record name | Ferric sulfate heptahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35139-28-7 | |

| Record name | Ferric sulfate heptahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035139287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric sulfate heptahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

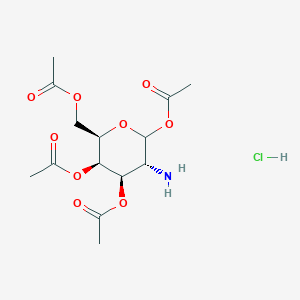

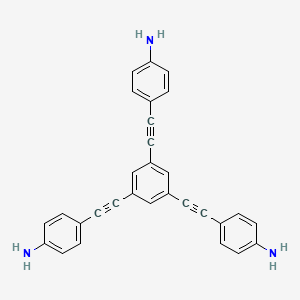

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,1''R)-3,3''-[oxybis(methylene)]bis-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B3068240.png)